

# Ligritinib's Selectivity Profile: A Comparative Analysis Against TAM Kinases

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Ligritinib**'s (AB801) inhibitory activity against the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. The data presented herein is compiled from publicly available resources from Arcus Biosciences, the developer of **Ligritinib**.

### Introduction to Ligritinib and TAM Kinases

**Ligritinib** is a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase. The TAM kinase family, comprising Tyro3, Axl, and Mer, plays a crucial role in various cellular processes, including cell proliferation, survival, and immunoregulation. Dysregulation of TAM kinase signaling is implicated in the pathogenesis of cancer and autoimmune diseases, making them attractive targets for therapeutic intervention. This guide focuses on the cross-reactivity of **Ligritinib** with the other two members of the TAM family, Tyro3 and Mer, to provide a comprehensive understanding of its selectivity profile.

#### **Quantitative Comparison of Inhibitory Activity**

The following table summarizes the in vitro inhibitory activity of **Ligritinib** against human AXL, MERTK, and TYRO3 kinases. The data highlights **Ligritinib**'s high potency for AXL and its significant selectivity over the other TAM kinases.



| Kinase Target        | Assay Type           | Parameter       | Value     | Fold<br>Selectivity vs.<br>AXL |
|----------------------|----------------------|-----------------|-----------|--------------------------------|
| hAXL                 | HTRF                 | IC50            | 3.3 nM    | 1x                             |
| Enzyme<br>Inhibition | Ki                   | 0.024 nM        | 1x        |                                |
| hMERTK               | Enzyme<br>Inhibition | Ki (calculated) | ~20.64 nM | 860x                           |
| hTYRO3               | Enzyme<br>Inhibition | Ki (calculated) | ~33.6 nM  | 1400x                          |

Note: The Ki values for hMERTK and hTYRO3 were calculated based on the provided fold selectivity relative to the hAXL Ki value. Source: Arcus Biosciences.

## **Signaling Pathway and Experimental Workflows**

To visually represent the biological context and the experimental procedures used to determine the inhibitory activity of **Ligritinib**, the following diagrams are provided.





Click to download full resolution via product page

TAM Kinase Signaling Pathway and Ligritinib's Mechanism of Action.









#### Click to download full resolution via product page

 To cite this document: BenchChem. [Ligritinib's Selectivity Profile: A Comparative Analysis Against TAM Kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579019#ligritinib-cross-reactivity-with-other-tam-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com